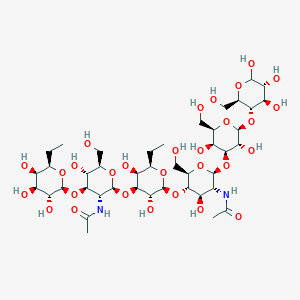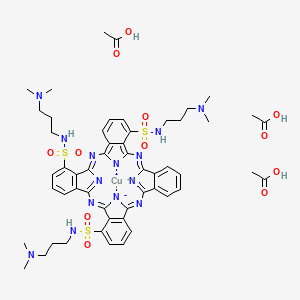![molecular formula C12H18N2O2 B1516636 (3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .
Méthodes De Préparation
The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Analyse Des Réactions Chimiques
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitro-Mannich reagents, HBr for detosylation, and other specific reagents depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound, which can be further modified for specific pharmacological applications .
Applications De Recherche Scientifique
This compound has been extensively investigated in medicinal chemistry for its potential as a pharmacophore. It has been studied as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the lung adenocarcinoma-related mutant oncogene KRASG12C .
Mécanisme D'action
The mechanism of action of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets such as the 5-HT2C receptor, renal outer medullary potassium channels, and ubiquitin-specific peptidase 30 . These interactions lead to various pharmacological effects, including inhibition of IgE and modulation of potassium channels, which are crucial for its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar compounds in the octahydro-2H-pyrazino[1,2-a]pyrazine family include derivatives with different substituents on the pyrazine ring. These compounds share similar pharmacophoric properties but differ in their specific pharmacological activities and targets . The uniqueness of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione lies in its specific interactions with the 5-HT2C receptor and its potential as an IgE inhibitor .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
Clé InChI |
DVUOUKHMQDFLFQ-NXEZZACHSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O |
SMILES canonique |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)
![N-[(S)-(4-Chlorophenyl)phenylmethyl]-formamide](/img/structure/B1516586.png)



![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)




